molecular formula C11H8N2O2 B13108985 2-Formylquinoline-4-carboxamide

2-Formylquinoline-4-carboxamide

Cat. No.: B13108985
M. Wt: 200.19 g/mol
InChI Key: UCQPJIQVBYEIRI-UHFFFAOYSA-N
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Description

2-Formylquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a characteristic structure with a quinoline core, which consists of a benzene ring fused with a pyridine ring, and functional groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and anilines in the presence of a base. This reaction can be carried out under mild conditions and provides good yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Formylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formylquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as translation elongation factor 2 (PfEF2), which is involved in protein synthesis. This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effect .

Comparison with Similar Compounds

2-Formylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

These compounds share some similarities in their chemical properties and biological activities but differ in their specific functional groups and resulting effects.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-formylquinoline-4-carboxamide

InChI

InChI=1S/C11H8N2O2/c12-11(15)9-5-7(6-14)13-10-4-2-1-3-8(9)10/h1-6H,(H2,12,15)

InChI Key

UCQPJIQVBYEIRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=O)C(=O)N

Origin of Product

United States

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